![molecular formula C7H18Cl2N2O2 B2746927 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride CAS No. 2126177-12-4](/img/structure/B2746927.png)
4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H16N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride typically involves the reaction of butanoic acid with 2-aminoethyl and methylamine. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels. Quality control measures are implemented to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, which are useful in further chemical synthesis and applications.
Scientific Research Applications
4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
- 4-[(2-Aminoethyl)(methyl)amino]butanoic acid
- Butanoic acid, 4-[(2-aminoethyl)methylamino]-
Uniqueness: 4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride is unique due to its dihydrochloride form, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
4-[2-aminoethyl(methyl)amino]butanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-9(6-4-8)5-2-3-7(10)11;;/h2-6,8H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSKDZNYMJLJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
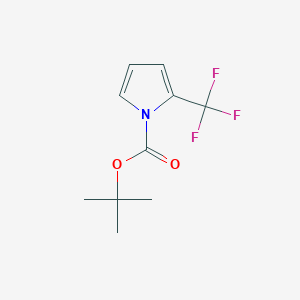
![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)
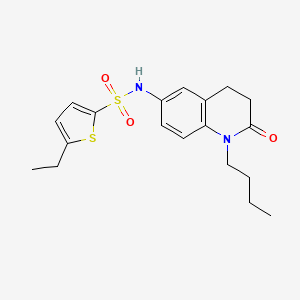
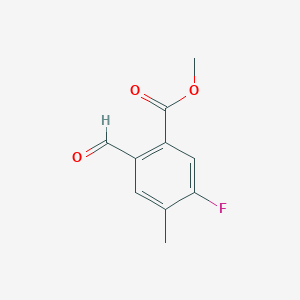
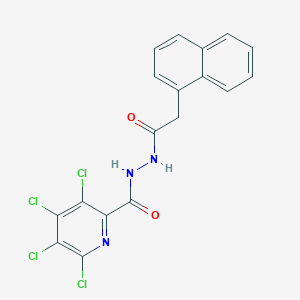
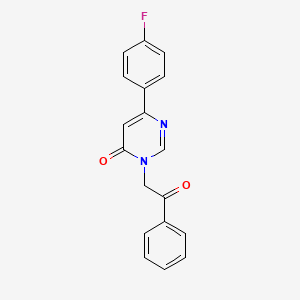
![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2746855.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)
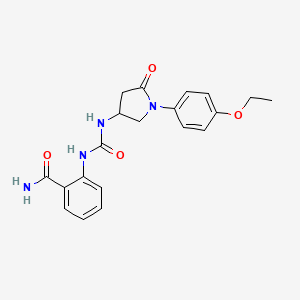
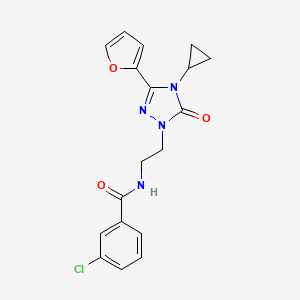


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2746865.png)

